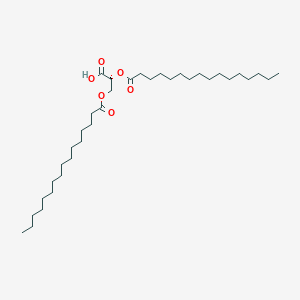

2,3-Dipalmitoylglyceric acid

Description

Properties

CAS No. |

139627-48-8 |

|---|---|

Molecular Formula |

C35H66O6 |

Molecular Weight |

582.9 g/mol |

IUPAC Name |

(2R)-2,3-di(hexadecanoyloxy)propanoic acid |

InChI |

InChI=1S/C35H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)40-31-32(35(38)39)41-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,38,39)/t32-/m1/s1 |

InChI Key |

YNDKVGFDHKZHQI-JGCGQSQUSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)OC(=O)CCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](C(=O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)OC(=O)CCCCCCCCCCCCCCC |

Other CAS No. |

139627-48-8 |

Synonyms |

2,3-dipalmitoyl-D-glyceric acid 2,3-dipalmitoylglyceric acid 2,3-dPGA |

Origin of Product |

United States |

Occurrence and Biological Distribution of 2,3 Dipalmitoylglyceric Acid

Natural Abundance and Sources

While 2,3-Dipalmitoylglyceric acid itself has not been reported as a natural constituent of plants, its chemical precursor, D-glyceric acid, has been identified in nature. For instance, D-glyceric acid is a known phytochemical found in tobacco leaves. jst.go.jp Plants are rich sources of various fatty acids, including palmitic acid, which is a necessary component for the synthesis of this compound. However, the specific combination of two palmitic acid chains esterified to a glyceric acid backbone has not been identified as a naturally occurring plant metabolite in the reviewed literature.

Table 1: Detection of this compound and Precursors in Plants This table is interactive. You can sort and filter the data.

| Compound | Status in Plants | Key Source Examples |

|---|---|---|

| This compound | Not Detected as a Natural Product | N/A (Known from lab synthesis) |

| D-Glyceric Acid (Precursor) | Detected | Tobacco Leaves jst.go.jp |

| Palmitic Acid (Precursor) | Abundant | Most plant oils and tissues |

There is no evidence in the surveyed scientific literature to suggest that this compound is a naturally occurring compound in animal tissues or biofluids. Lipidomic analyses of animal-derived samples have identified a vast array of lipids, including structurally related molecules. For example, diacylglycerols containing two saturated fatty acids, such as dipalmitin (B8236172) (glyceryl dipalmitate), are known to exist in animal cells. researchgate.net However, these diacylglycerols are structurally distinct from this compound as they possess a glycerol (B35011) backbone and lack the free carboxylic acid group characteristic of glyceric acid. Fatty acid alkanolamides are another class of lipids found naturally in animal tissues, but they are also structurally different. google.com

Table 2: Detection of this compound and Related Compounds in Animals This table is interactive. You can sort and filter the data.

| Compound | Status in Animals | Structural Class | Notes |

|---|---|---|---|

| This compound | Not Detected | Acylglyceric Acid | Not reported as a natural metabolite. |

| Dipalmitin (Glyceryl Dipalmitate) | Detected | Diacylglycerol | Structurally similar but lacks the carboxylic acid group. researchgate.net |

| Fatty Acid Alkanolamides | Detected | Fatty Acyl Amide | A distinct class of naturally occurring lipids. google.com |

Microbial production of the precursor molecule, glyceric acid, from substrates like glycerol is a subject of active research. jst.go.jp Various bacteria, such as Acetobacter tropicalis and species of Gluconobacter, have been utilized for the biotransformation of glycerol into glyceric acid. jst.go.jp Despite the microbial capacity to produce the glyceric acid backbone, the subsequent esterification to form this compound has not been reported as a natural microbial process. The compound is known from chemical synthesis, which can be performed in a stepwise manner to improve yields. aist.go.jpresearchgate.net

Table 3: Microbial Production Status of this compound and its Precursor This table is interactive. You can sort and filter the data.

| Compound | Microbial Status | Example Microorganisms (for Precursor) |

|---|---|---|

| This compound | Not Reported as a Natural Product | N/A |

| Glyceric Acid (Precursor) | Produced via Biotransformation | Acetobacter tropicalis, Gluconobacter sp. jst.go.jp |

Comparative Lipidomic Profiling for this compound across Diverse Organisms

Lipidomic profiling is a powerful analytical approach used to comprehensively study the full complement of lipids in a biological system. Across diverse organisms, from plants and animals to microbes, these studies have identified thousands of unique lipid species. However, within the extensive body of published lipidomic data, this compound is not noted as a naturally occurring molecule.

The focus of research on this compound has been its chemical synthesis and the evaluation of its in-vitro properties. aist.go.jpresearchgate.net A comparative analysis highlights the distinction between this synthetic compound and its naturally occurring structural relatives. While its backbone, glyceric acid, is found in nature, and its acyl chains (palmitic acid) are ubiquitous, the complete molecule of this compound appears to be a product of laboratory synthesis rather than a component of biological systems.

Table 4: Comparative Profile of this compound and Related Natural Lipids This table is interactive. You can sort and filter the data.

| Feature | This compound | Glyceric Acid | Dipalmitin (Diacylglycerol) |

|---|---|---|---|

| Occurrence | Synthetic aist.go.jpresearchgate.net | Natural (e.g., Plants) jst.go.jp | Natural (e.g., Animals, Plants) researchgate.net |

| Backbone | Glyceric Acid | Glyceric Acid | Glycerol |

| Key Functional Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Hydroxyl (-OH) |

| Acyl Chains | Two Palmitic Acid Chains | None | Two Palmitic Acid Chains |

| Primary Identification | Laboratory Synthesis Reports | Phytochemical Analysis jst.go.jp | Lipidomic Profiling researchgate.net |

Biosynthetic and Metabolic Pathways of 2,3 Dipalmitoylglyceric Acid

Precursor Supply and Integration into Glycerolipid Synthesis

The assembly of 2,3-dipalmitoylglyceric acid necessitates the availability of its two fundamental components: a glycerol-derived backbone and two palmitic acid acyl chains. The metabolic origins of these precursors are well-established.

Glycerol (B35011) Backbone Origin and Acyl-CoA Substrates

The three-carbon backbone of this compound originates from D-glyceric acid. D-glyceric acid is a natural organic acid found in small quantities in vertebrates and plants and is a metabolite of glycerol. acs.orgnih.gov Cellularly, D-glyceric acid can be synthesized from D-glyceraldehyde, a product of fructose (B13574) catabolism, through the action of aldehyde dehydrogenase enzymes. nih.gov D-glyceraldehyde itself can be formed from the breakdown of glucose-6-phosphate, a key intermediate in the glycolytic pathway. socccd.edu

Alternatively, the synthesis of the glycerol backbone for many glycerolipids starts with glycerol-3-phosphate, which is primarily derived from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. wikipedia.orglibretexts.org Glycerol-3-phosphate is then sequentially acylated. It is conceivable that a similar pathway could lead to a phosphorylated precursor of this compound.

The acyl donors for the esterification of the glycerol backbone are activated fatty acids in the form of acyl-Coenzyme A (acyl-CoA) thioesters. wikipedia.orglibretexts.org These high-energy molecules are essential for the formation of the ester bonds in glycerolipids.

Palmitic Acid as a Key Acyl Chain Precursor

Palmitic acid, a 16-carbon saturated fatty acid, provides the two acyl chains of this compound. The biosynthesis of palmitic acid occurs in the cytoplasm from acetyl-CoA, a central metabolite derived from various sources, including glucose oxidation and amino acid catabolism. The process of fatty acid synthesis involves a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by the fatty acid synthase (FAS) complex.

Before it can be incorporated into a glycerolipid, palmitic acid must be "activated" by its conversion to palmitoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases and requires the expenditure of ATP. creative-proteomics.com Palmitoyl-CoA then serves as the direct donor of the palmitoyl (B13399708) group in acylation reactions. creative-proteomics.com

Enzymatic Mechanisms in this compound Formation

The formation of the ester linkages in this compound is catalyzed by specific enzymes. While the exact enzymes responsible for the synthesis of this particular molecule have not been definitively identified, their functions can be inferred from the well-characterized enzymes of glycerolipid metabolism.

Role of Acyltransferases in Glycerolipid Acylation

Acyltransferases are a class of enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules. In the context of glycerolipid synthesis, glycerol-3-phosphate acyltransferases (GPATs) and 1-acylglycerol-3-phosphate acyltransferases (AGPATs) are key enzymes. libretexts.orgnih.gov GPAT catalyzes the first acylation of glycerol-3-phosphate at the sn-1 position, forming lysophosphatidic acid. libretexts.org Subsequently, AGPAT acylates lysophosphatidic acid at the sn-2 position to yield phosphatidic acid, a central intermediate in the synthesis of many glycerolipids. libretexts.org

It is plausible that the biosynthesis of this compound follows a similar stepwise acylation mechanism. A molecule of D-glyceric acid or a phosphorylated derivative could serve as the initial acyl acceptor. A specific acyltransferase would then catalyze the transfer of the first palmitoyl group from palmitoyl-CoA to one of the hydroxyl groups of the glyceric acid backbone. A second acylation event, catalyzed by the same or a different acyltransferase, would then attach the second palmitoyl group to the remaining hydroxyl group, yielding the final this compound product. The substrate specificity of these putative acyltransferases would be a critical determinant in the formation of this specific compound.

Potential Phospholipase Activity in Glyceric Acid Production

Phospholipases are enzymes that hydrolyze phospholipids (B1166683). While their primary role is often catabolic, some phospholipases can also exhibit transferase activity, transferring a phosphatidyl group to an acceptor molecule. nih.gov For instance, phospholipase D (PLD) can catalyze the transfer of a phosphatidyl group from a phospholipid like phosphatidylcholine to an alcohol, forming a new phospholipid. nih.gov

It is conceivable, though less direct, that a phospholipase could be involved in the generation of a diacylated glycerol precursor which is then oxidized to form the carboxylic acid group of this compound. For example, phospholipase C (PLC) hydrolyzes phospholipids to generate diacylglycerol (DAG). wikipedia.orgmdpi.com This DAG, which is typically a 1,2-diacylglycerol, could potentially undergo oxidation at the C3 position to form this compound. However, this represents a less conventional pathway and would require specific enzymatic machinery for the oxidation step.

Regulatory Networks Governing this compound Biosynthesis

Key regulatory points include the synthesis of the precursors, D-glyceric acid and palmitoyl-CoA. The production of D-glyceric acid is linked to glycolysis and fructose metabolism, which are tightly regulated by hormonal signals like insulin (B600854) and glucagon (B607659), as well as by the energy state of the cell (e.g., ATP/ADP and NADH/NAD+ ratios). socccd.eduslideshare.net

Similarly, the biosynthesis of fatty acids is under strict hormonal and allosteric control. slideshare.netyoutube.com Acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis, is a major regulatory node. slideshare.net Insulin promotes fatty acid synthesis by activating ACC, while glucagon and epinephrine (B1671497) have an inhibitory effect. slideshare.net The availability of substrates and the levels of downstream products also provide feedback regulation.

Transcriptional Control of Associated Enzymes

The biosynthesis of lipids, including the precursors of this compound, is tightly regulated at the transcriptional level. Key transcription factors, such as sterol regulatory element-binding proteins (SREBPs) and carbohydrate-responsive element-binding protein (ChREBP), play a pivotal role in modulating the expression of genes encoding lipogenic enzymes.

Under conditions of energy surplus, particularly with high glucose levels, ChREBP is activated. This activation, in conjunction with hyperinsulinemia, stimulates the expression of SREBP-1c. researchgate.net Together, these factors synergistically upregulate the transcription of genes for enzymes involved in de novo lipogenesis (DNL), the process that synthesizes fatty acids like palmitic acid. researchgate.netnih.gov Key enzymes under this transcriptional control include acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.gov

Conversely, polyunsaturated fatty acids (PUFAs) have an inhibitory effect on this process. PUFAs can suppress the activity of both SREBP-1c and SREBP-2, thereby downregulating the synthesis of palmitic acid and cholesterol. researchgate.netnih.gov This highlights a complex interplay where the balance of different dietary fatty acids can influence the endogenous production of lipid components. researchgate.netnih.gov

| Transcription Factor | Activator(s) | Inhibitor(s) | Target Genes | Metabolic Outcome |

| SREBP-1c | Hyperinsulinemia, ChREBP | Polyunsaturated fatty acids (PUFAs) | Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS) | Increased de novo lipogenesis (synthesis of palmitic acid) |

| ChREBP | High glucose levels | - | SREBP-1c (indirectly) | Increased de novo lipogenesis |

Post-Translational Modulation of Metabolic Enzymes

Beyond transcriptional control, the activity of metabolic enzymes is also finely tuned through post-translational modifications. A key example is the regulation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov

AMP-activated protein kinase (AMPK), a cellular energy sensor, plays a crucial role in this process. When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inhibition. This phosphorylation event halts the synthesis of malonyl-CoA, a critical building block for fatty acid synthesis, thereby conserving energy. Conversely, under conditions of high energy and insulin signaling, ACC is dephosphorylated and activated, promoting the synthesis of fatty acids. nih.gov This rapid on/off mechanism allows for immediate cellular response to fluctuating energy states.

Catabolism and Turnover of this compound

The breakdown of glyceric acid esters is essential for releasing stored energy and recycling cellular components. This process involves specific enzymes and intersects with broader fatty acid degradation pathways.

Hydrolytic Enzymes Involved in Glyceric Acid Ester Cleavage

The initial step in the catabolism of this compound involves the hydrolytic cleavage of the ester bonds linking the two palmitic acid molecules to the glyceric acid backbone. This reaction is catalyzed by a class of enzymes known as lipases or esterases. While specific enzymes for this compound are not extensively characterized in the provided search results, the general mechanism involves the enzymatic addition of water across the ester linkage, releasing the fatty acids and the glycerate backbone.

Fate of Released Palmitic Acid and Glycerate in Cellular Metabolism

Once released, palmitic acid and glycerate enter distinct metabolic pathways. Palmitic acid, a long-chain saturated fatty acid, has several potential fates within the cell. It can be activated to its acyl-CoA derivative, palmitoyl-CoA, and transported into the mitochondria for β-oxidation to generate ATP. nih.gov Alternatively, it can be re-esterified into other lipids, such as triglycerides and phospholipids, for energy storage or incorporation into cellular membranes. researchgate.net The fate of palmitic acid is influenced by the cell's energy status and the presence of other fatty acids. nih.gov For instance, in the presence of oleic acid, palmitic acid is more readily directed towards mitochondrial oxidation. nih.gov

The glycerate component, on the other hand, can be phosphorylated to 3-phosphoglycerate, an intermediate in the glycolytic and gluconeogenic pathways. From here, it can be either further metabolized to pyruvate (B1213749) to generate ATP or used as a precursor for the synthesis of other molecules, including amino acids.

| Released Molecule | Potential Metabolic Fates | Key Pathways Involved |

| Palmitic Acid | - Energy production- Re-esterification for storage (triglycerides)- Incorporation into cellular membranes (phospholipids) | - β-oxidation- Triacylglycerol synthesis- Phospholipid synthesis |

| Glycerate | - Conversion to pyruvate for ATP production- Precursor for gluconeogenesis- Precursor for amino acid synthesis | - Glycolysis- Gluconeogenesis |

Interactions with General Fatty Acid Degradation Pathways

The catabolism of the palmitic acid released from this compound is directly integrated with the general fatty acid degradation pathway, primarily β-oxidation. This process occurs within the mitochondria and involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH.

The transport of long-chain fatty acids like palmitic acid into the mitochondrial matrix is a critical regulatory step, facilitated by the carnitine shuttle. youtube.com The activity of carnitine palmitoyltransferase I (CPT1), the enzyme that catalyzes the initial step of this shuttle, is inhibited by malonyl-CoA, the product of the ACC-catalyzed reaction in fatty acid synthesis. youtube.com This creates a reciprocal regulatory mechanism: when fatty acid synthesis is active, β-oxidation is inhibited, preventing a futile cycle of simultaneous synthesis and degradation. youtube.com

Cellular and Molecular Functions of 2,3 Dipalmitoylglyceric Acid

Roles in Membrane Structure and Dynamics

The structural characteristics of 2,3-dipalmitoylglyceric acid, particularly its two saturated palmitoyl (B13399708) chains, suggest a significant, though not yet extensively documented, role in influencing the physical properties of cellular membranes.

Influence on Membrane Curvature and Lipid Bilayer Properties

The properties of lipid bilayers are significantly influenced by the fatty acid composition. For instance, studies on dipalmitin (B8236172) (a diacylglycerol with two palmitic acid chains) have shown that it can induce the lateral phase separation of bilayers into liquid-crystalline and gel phases. nih.gov In such separated phases, the saturated diacylglycerol is predominantly found in the more rigid gel phase. nih.gov The presence of cholesterol can modulate these effects, destabilizing the gel phase and ordering the fluid phase in a concentration-dependent manner. nih.gov

Interactive Data Table: Impact of Acyl Chain Saturation on Membrane Properties

| Lipid Component Feature | Consequence for Membrane Properties | Reference |

| Saturated Acyl Chains | Tighter packing of lipids | researchgate.net |

| Higher phase transition temperature | researchgate.net | |

| Lower membrane fluidity | nih.gov | |

| Reduced membrane permeability | researchgate.net | |

| Unsaturated Acyl Chains (with kinks) | Looser packing of lipids | researchgate.net |

| Disruption of bilayer order | researchgate.net | |

| Increased membrane fluidity | nih.gov | |

| Increased permeability to solutes | researchgate.net |

Participation in Lipid Microdomain Organization

Lipid microdomains, often referred to as lipid rafts, are specialized regions within the cell membrane enriched in cholesterol, sphingolipids, and phospholipids (B1166683) with saturated acyl chains. nih.gov These domains serve as platforms for organizing signaling molecules and regulating their interactions. mdpi.com Given that this compound possesses two saturated palmitoyl chains, it is structurally suited to be a component of these ordered domains. nih.gov Lipids with saturated acyl chains are consistently found in detergent-resistant membranes, which are used to isolate lipid rafts. nih.gov The incorporation of such lipids can influence the size, shape, and mobility of these microdomains. nih.gov While direct evidence for the participation of this compound in lipid raft organization is not yet available, its chemical nature strongly suggests a potential role. The interaction of similar saturated lipids with cholesterol is known to form sterol-enriched ordered domains. nih.gov

Intracellular Signaling and Regulatory Roles of this compound

While specific signaling roles for this compound are still under investigation, the functions of structurally related diacylglycerols and phosphatidic acids provide a framework for its potential activities.

Potential as a Second Messenger or Signaling Precursor

Diacylglycerols (DAGs) are well-established second messengers in various signaling cascades. nih.gov They are produced at the membrane and recruit and activate specific proteins, most notably protein kinase C (PKC). nih.gov As a diacylglyceric acid derivative, this compound could potentially act as a precursor for signaling molecules or possess signaling properties itself. metoree.com Phosphatidic acid, another structurally similar lipid, is also recognized as a signaling molecule that can modulate numerous cellular processes, including membrane transport and cell growth. frontiersin.orgnih.gov It can be generated by several enzymes in response to cellular signals and can be metabolized to terminate its signaling activity. frontiersin.org The signaling function of phosphatidic acid is often mediated through its interaction with specific protein binding domains. frontiersin.org

Modulation of Enzyme Activities and Protein Kinase Cascades

The modulation of enzyme activity is a critical aspect of cellular regulation. funaab.edu.ngnih.gov Lipids can act as allosteric regulators of enzymes, altering their conformation and catalytic function. nih.gov Studies on dipalmitin have shown that its ability to activate protein kinase C (PKC) is highly dependent on the physical state of the membrane. nih.gov When sequestered into gel-phase domains, it is unable to activate PKC. nih.gov However, the presence of polyunsaturated fatty acids can increase the amount of dipalmitin in the more fluid liquid-crystalline phase, leading to a significant increase in PKC activity. nih.gov

Phosphatidic acid has been shown to directly bind to and activate ribosomal p70 S6 kinase (S6K), a key enzyme in cell growth and proliferation, in a manner that can be independent of the well-known mTOR pathway. nih.gov This suggests that diacylglyceric acid derivatives could have direct roles in regulating protein kinase cascades. The regulation of metabolic enzymes by post-translational modifications like acetylation is another crucial layer of control, affecting enzyme stability, activity, and localization. nih.gov

Contributions to Cellular Homeostasis and Metabolic Processes

Lipids are fundamental to cellular homeostasis, playing roles in energy storage, membrane structure, and signaling. nih.gov The metabolism of lipids is intricately linked with that of carbohydrates, with glucose-derived products serving as precursors for lipid synthesis. lumenlearning.com Fatty acids are catabolized in mitochondria to generate ATP. nih.gov

This compound, as a lipid molecule, would be expected to participate in these general metabolic pathways. Its synthesis from D-glyceric acid and palmitic acid has been achieved, and notably, it has been shown to have no toxic effects on normal human dermal fibroblasts and primary normal human dermal microvascular endothelial cells in vitro at concentrations up to 34 µM. nih.gov This lack of cytotoxicity is a crucial finding for its potential biological applications. nih.gov The parent molecule, glyceric acid, has been reported to have biological activities such as improving liver function and promoting ethanol (B145695) metabolism. metoree.com Derivatives of glyceric acid are being explored for use in cosmetics and skin care products due to their surfactant and protective properties. metoree.com

The broader family of lipids, including phosphatidic acid and cholesterol, are known to modulate mitochondrial membrane permeability and can trigger apoptosis. nih.gov The precise roles of this compound in these complex processes remain an area for future research.

Integration into Cellular Lipid Pools

There is currently a lack of specific scientific studies detailing the direct integration of this compound into the cellular lipid pools of various cell types. As a synthetic diacylglycerol-like molecule, it is conceivable that it could be incorporated into cellular membranes or lipid droplets, but the specific mechanisms of uptake, transport, and subcellular localization have not been elucidated.

For comparison, naturally occurring diacylglycerols are key intermediates in lipid metabolism and are integrated into various lipid pools. They serve as precursors for the synthesis of major lipid classes such as triglycerides and phospholipids, which are fundamental components of cellular membranes and energy storage reservoirs. The structural similarity of this compound to these natural lipids suggests a potential for similar interactions, but this remains speculative without direct research.

Influence on Energy Metabolism and Substrate Partitioning

The influence of this compound on energy metabolism and the partitioning of substrates is another area where specific research is wanting. The metabolism of fatty acids and glycerol (B35011), the constituent parts of this molecule, is a central aspect of cellular energy production. Fatty acids are broken down through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. Glycerol can be converted to glycerol-3-phosphate and enter the glycolytic pathway.

While it is known that the availability of different lipid species can influence which metabolic pathways are active, there are no specific studies that have investigated how this compound affects these choices within a cell. Research on related compounds, such as dipalmitoylphosphatidic acid, has shown effects on cellular processes, but these findings cannot be directly extrapolated to this compound.

Regulation of Cell Function and Response to Stressors

The regulatory roles of this compound in normal cell function and in response to stressors are not well-documented. Lipids are known to act as signaling molecules in a variety of cellular pathways, including those that govern cell growth, differentiation, and apoptosis. They are also involved in the cellular response to various stressors, such as oxidative stress and inflammation.

Some research has been conducted on the cytotoxicity of this compound. One study evaluated its effects on normal human dermal fibroblasts and primary normal human dermal microvascular endothelial cells. The results indicated that the compound had no toxic effects on these human cells in vitro at concentrations up to 34 µM. This preliminary safety assessment is a crucial first step, but it does not provide information on the compound's potential to regulate specific cellular functions or stress response pathways.

Advanced Analytical Methodologies for 2,3 Dipalmitoylglyceric Acid Research

Strategies for Sample Preparation and Extraction

The initial and most critical stage in the analysis of 2,3-dipalmitoylglyceric acid is the preparation and extraction of the lipid from its matrix. This step significantly influences the reliability and accuracy of subsequent analyses.

The extraction of this compound from complex biological matrices, such as tissues and biofluids, presents considerable challenges. The goal is to efficiently isolate the target lipid while minimizing the co-extraction of interfering substances. Several established methods, including the Folch, Bligh and Dyer, and Matyash methods, are commonly employed, each with specific advantages depending on the sample matrix. nist.govnih.gov

The Folch method, which utilizes a chloroform (B151607)/methanol (B129727) solvent system, is particularly effective for extracting polar and non-polar lipids from solid tissues like the brain. nist.gov A modification of this method involves a biphasic extraction with a salt solution to partition lipids into the organic phase. nih.gov The Bligh and Dyer method, a variation of the Folch method, is often preferred for biological fluids and tissues with high water content. nih.gov It uses a different ratio of chloroform and methanol to facilitate phase separation.

More recent approaches have focused on optimizing these traditional methods and exploring new solvent systems. For instance, a study comparing different extraction solvents found that a mixture of methanol/methyl-tert-butyl ether (MTBE)/water provided superior extraction efficiency for various lipid classes from pancreatic cancer cells. nih.gov Another study highlighted the importance of optimizing the sample-to-solvent ratio for methods like Folch and Bligh-Dyer when analyzing mammalian cells and plasma. nist.gov The use of hexane (B92381) and isopropanol (B130326) has also been explored as a less hazardous alternative to chloroform-based systems.

The choice of extraction protocol significantly impacts the yield and purity of the extracted lipids. For example, in the analysis of lipids from shale, a modified Bligh and Dyer method, a Folch method, and microwave-assisted extraction were compared, with results showing varying efficiencies in the recovery of lipid biomarkers. frontiersin.org

Table 1: Comparison of Common Lipid Extraction Methods

| Method | Solvent System | Typical Application | Key Advantages |

|---|---|---|---|

| Folch | Chloroform/Methanol (2:1, v/v) | Solid tissues (e.g., brain) | High efficiency for a broad range of lipids. nist.gov |

| Bligh & Dyer | Chloroform/Methanol (1:2, v/v initially) | Tissues with high water content, biological fluids. nih.gov | Rapid and effective for total lipid extraction. nih.gov |

| Matyash | Methyl-tert-butyl ether (MTBE)/Methanol | General lipidomics | Safer alternative to chloroform, good for a wide range of lipids. mdpi.com |

| Hexane/Isopropanol | Hexane/Isopropanol (3:2, v/v) | General lipid extraction | Reduced toxicity compared to chloroform-based methods. |

A significant challenge during sample preparation is the potential for artifact formation, which can lead to misinterpretation of data. For diacylglycerols like this compound, hydrolysis of ester bonds is a primary concern, potentially altering the lipid profile. The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction can help minimize oxidation of fatty acids. nih.gov

Careful control of temperature and pH is also crucial. For instance, some protocols recommend keeping samples on ice and using buffers to maintain a stable pH, thereby reducing enzymatic and chemical degradation. The process of heating samples, often used to inactivate enzymes, must be carefully optimized to avoid inducing unwanted chemical reactions. nih.gov The addition of internal standards at the beginning of the extraction process is a common practice to monitor and correct for losses and degradation during sample workup. frontiersin.org

Chromatographic Separation Techniques for this compound Profiling

Following extraction, chromatographic techniques are employed to separate this compound from other lipid species, enabling its accurate quantification and further characterization.

Liquid chromatography (LC) is a powerful tool for the separation of lipids. For polar lipids like diacylglycerols, both normal-phase (NP) and reversed-phase (RP) LC can be utilized. Normal-phase HPLC, using a polar stationary phase and a non-polar mobile phase, is effective for separating lipid classes. nih.gov Hydrophilic interaction liquid chromatography (HILIC), a variant of normal-phase LC, is particularly well-suited for separating polar compounds and has been successfully applied to the analysis of polar lipids in complex mixtures. researchgate.netmdpi.com

Reversed-phase LC, which uses a non-polar stationary phase and a polar mobile phase, is highly effective for separating individual molecular species within a lipid class based on their fatty acid composition. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has become a standard for comprehensive lipidomic analysis, offering high sensitivity and reproducibility. nist.govnih.gov

Table 2: Overview of Liquid Chromatography Techniques for Lipid Analysis

| Technique | Stationary Phase | Mobile Phase | Separation Principle | Application for this compound |

|---|---|---|---|---|

| Normal-Phase LC (NP-LC) | Polar (e.g., silica) | Non-polar (e.g., hexane/isopropanol) | Adsorption based on polarity. | Separation from other lipid classes. nih.gov |

| Reversed-Phase LC (RP-LC) | Non-polar (e.g., C18) | Polar (e.g., methanol/water) | Partitioning based on hydrophobicity. | Separation of molecular species. nih.gov |

| Hydrophilic Interaction LC (HILIC) | Polar (e.g., silica, diol) | Acetonitrile/water | Partitioning of polar analytes. | Separation of polar lipids. researchgate.netmdpi.com |

Gas chromatography (GC) is the gold standard for the analysis of fatty acids. europa.eu To analyze the fatty acid composition of this compound, the molecule is first hydrolyzed to release the constituent fatty acids. These fatty acids are then derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis. nih.gov This process allows for the precise quantification of palmitic acid derived from this compound.

The derivatization step is critical, and various reagents can be used, such as methanolic HCl or BF3-methanol. nacalai.com Following derivatization, the FAMEs are separated on a capillary GC column, often with a polar stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer (MS). frontiersin.orgeuropa.eu GC-MS provides not only quantitative data but also structural information for the identification of the fatty acids. lipidmaps.org

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to both LC and GC for lipid analysis. lcms.cz SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org This technique combines some of the best features of LC and GC, offering high efficiency and speed. libretexts.org

SFC is particularly advantageous for the separation of non-polar and moderately polar lipids, including diacylglycerols. lcms.cz It can separate isomers and different lipid classes simultaneously, often without the need for derivatization. lcms.czmdpi.com The coupling of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective platform for lipid analysis. mdpi.comchromatographyonline.com The lower viscosity and higher diffusivity of supercritical fluids compared to liquid mobile phases can lead to faster separations and reduced solvent consumption, making SFC a "greener" analytical technique. libretexts.orgnih.gov While SFC is highly effective for non-polar compounds, its application to very polar lipids can be more challenging. libretexts.org

Mass Spectrometry (MS) for Identification and Quantification of this compound

Mass spectrometry (MS) is a powerful analytical technique for the detailed study of lipids like this compound. nih.gov It allows for both the identification and quantification of this compound, even within intricate biological samples. nih.gov The versatility of MS is demonstrated through various approaches, including direct infusion (shotgun lipidomics) and coupling with liquid chromatography (LC-MS) for enhanced separation of lipid species. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) Platforms (e.g., Orbitrap, QTOF)

High-resolution mass spectrometry (HRMS) is crucial for the accurate identification of this compound. measurlabs.com HRMS instruments, such as Orbitrap and Quadrupole Time-of-Flight (QTOF) analyzers, provide highly accurate mass measurements, often to several decimal places. This precision is essential to differentiate between molecules with the same nominal mass but different elemental compositions. For instance, the ability to achieve mass resolutions exceeding 100,000, as offered by Orbitrap technology, is critical for separating isotopologues from other lipid species. nih.gov

The high resolving power of these platforms, such as the 35,000 to 70,000 full width at half maximum (FWHM) offered by Orbitrap instruments, enables the use of narrow mass extraction windows during data processing, which significantly reduces interferences from the sample matrix. nih.gov This enhanced selectivity is vital for the reliable analysis of complex biological samples. nih.gov Both Orbitrap and QTOF instruments are widely used in lipidomics for their high mass accuracy and are instrumental in discovery-mode studies where the precise identification of lipids is paramount. nih.govbiocompare.com

Table 1: Comparison of High-Resolution Mass Spectrometry Platforms

| Feature | Orbitrap | QTOF (Quadrupole Time-of-Flight) |

|---|---|---|

| Mass Analyzer Type | Ion Trap | Time-of-Flight |

| Mass Accuracy | Very High (<1-2 ppm) | High (<5 ppm) |

| Resolution | Very High (up to >100,000) nih.gov | High (up to 40,000) nih.gov |

| Fragmentation | HCD, CID, ETD biocompare.com | CID |

| Applications | Discovery lipidomics, isomer analysis biocompare.com | Targeted and discovery lipidomics biocompare.com |

Targeted vs. Untargeted Lipidomics Approaches for Specificity and Discovery

The study of this compound can be approached through two primary lipidomics strategies: targeted and untargeted analysis. creative-proteomics.com

Untargeted lipidomics is an exploratory approach that aims to detect and relatively quantify as many lipids as possible in a sample. creative-proteomics.com This method is hypothesis-generating and ideal for discovering novel or unexpected changes in the lipid profile in response to a particular condition. creative-proteomics.com Untargeted analysis often employs HRMS to acquire comprehensive data, which can be retrospectively analyzed for compounds of interest without the need for re-injection. nih.gov

Targeted lipidomics , on the other hand, is a hypothesis-driven approach focused on the precise quantification of a predefined set of lipids, such as this compound. nih.govcreative-proteomics.com This method offers higher sensitivity, specificity, and accuracy for the selected analytes. creative-proteomics.com Targeted approaches often utilize techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, although HRMS platforms can also be used for targeted analysis with high-resolution monitoring of specific ions. researchgate.net

Often, an untargeted approach is first used to identify potential lipid biomarkers, which are then validated and accurately quantified using a targeted method. nih.gov This integrated approach combines the discovery potential of untargeted analysis with the quantitative precision of targeted analysis. nih.gov

Table 2: Comparison of Targeted and Untargeted Lipidomics

| Feature | Targeted Lipidomics | Untargeted Lipidomics |

|---|---|---|

| Goal | Accurate quantification of specific, known lipids creative-proteomics.com | Comprehensive profiling of all detectable lipids creative-proteomics.com |

| Approach | Hypothesis-driven creative-proteomics.com | Hypothesis-generating creative-proteomics.com |

| Selectivity | High | Moderate to High |

| Sensitivity | High creative-proteomics.com | Lower than targeted |

| Data Analysis | Straightforward | Complex |

| Typical Instrumentation | Triple Quadrupole MS researchgate.net | HRMS (Orbitrap, QTOF) biocompare.com |

Fragmentation Strategies for Structural Elucidation of Dipalmitoylglyceric Acid Isomers

Distinguishing between isomers of dipalmitoylglyceric acid, such as 1,2-dipalmitoylglycerol and 1,3-dipalmitoylglycerol, is a significant analytical challenge. frontiersin.org Tandem mass spectrometry (MS/MS) is the primary technique used to probe the structural details of lipids through fragmentation. nih.gov In MS/MS, precursor ions of the lipid of interest are selected and then fragmented by collision-induced dissociation (CID) or other activation methods. nih.gov

The resulting fragment ions provide information about the lipid's structure, including the identity and position of the fatty acyl chains. nih.gov For example, the relative abundance of fragment ions resulting from the loss of a fatty acid can indicate its position on the glycerol (B35011) backbone. nih.gov However, conventional CID of even-electron precursor ions may not always provide sufficient information to differentiate all isomers. acs.org

Advanced fragmentation techniques are being developed to overcome these limitations. These include:

Electron-based dissociation methods (e.g., ETD, EAD): These methods can provide complementary fragmentation information to CID. chemrxiv.org

Photodissociation methods (e.g., UVPD): UVPD can induce unique fragmentation pathways that help in isomer differentiation. lcms.cz

Ion-mobility spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers before they enter the mass spectrometer. frontiersin.orgnih.gov

The choice of derivatization can also influence fragmentation and aid in structural elucidation. researchgate.net For instance, the analysis of trimethylsilyl (B98337) (TMS) derivatives of diglycerides can yield characteristic fragment ions. researchgate.net

Computational and Bioinformatic Analysis in this compound Lipidomics

The large and complex datasets generated by modern mass spectrometry-based lipidomics require sophisticated computational and bioinformatic tools for processing, analysis, and interpretation. arxiv.orgcreative-proteomics.com

Data Processing Pipelines for Noise Reduction and Peak Alignment

Raw data from LC-MS experiments must undergo several processing steps before meaningful biological information can be extracted. These steps are typically integrated into data processing pipelines. nih.gov

Key steps in the pipeline include:

File Conversion: Raw data files from the mass spectrometer are converted into an open format like mzML. nih.gov

Peak Picking: Algorithms identify potential ion signals (peaks) in the mass spectra.

Peak Alignment: This step corrects for small variations in retention time between different samples to ensure that the same lipid is being compared across all samples.

Noise Reduction and Filtering: Various filters are applied to remove background noise and irrelevant signals. oup.com Software packages like XCMS and LipidFinder are commonly used for these initial processing steps. nih.govoup.com

These pipelines are essential for transforming the raw instrument data into a structured format that is suitable for statistical analysis. nih.gov

Statistical Analysis and Multivariate Modeling for Biological Interpretation

Once the data has been processed, statistical analysis is used to identify significant differences in lipid levels between experimental groups and to interpret the biological meaning of these changes. creative-proteomics.com

Univariate statistical tests , such as t-tests or ANOVA, can be used to compare the abundance of individual lipids. However, given the large number of lipids measured in a typical lipidomics experiment, these methods are often supplemented with multivariate statistical techniques . mdpi.com

Multivariate models, such as:

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that can identify the lipids that are most important for distinguishing between different experimental groups. researchgate.net

These statistical approaches help to identify patterns and correlations in the data that may not be apparent from looking at individual lipids alone. researchgate.net The results of these analyses can then be used to generate hypotheses about the biological role of this compound and other lipids in the system under study. nih.gov

Pathway Mapping and Network Analysis of Lipid Metabolites

In the advanced study of lipidomics, understanding the role of individual lipid molecules such as this compound requires a systems-level approach. Pathway mapping and network analysis are powerful computational methodologies that situate lipid metabolites within the broader context of complex biological networks. These techniques allow researchers to move beyond simple quantification and uncover the functional implications of changes in lipid abundance, revealing how these molecules interact with other cellular components to influence health and disease.

At its core, pathway mapping involves the annotation of identified lipids to known metabolic pathways. metwarebio.com This process utilizes curated databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), to visualize the roles of lipids in specific biological processes. metwarebio.comlipotype.com For a compound like this compound, this would involve placing it within the larger framework of glycerolipid or fatty acid metabolism. By mapping the enzymatic reactions that lead to its synthesis and degradation, researchers can hypothesize how fluctuations in its concentration might affect related metabolic pathways.

Network analysis expands on pathway mapping by constructing and analyzing the intricate web of interactions between lipids and other molecules, including proteins and genes. oup.comcore.ac.uk These networks provide a visual representation of the complex interplay within a biological system, highlighting key nodes and regulatory hubs. oup.com For instance, a network analysis could reveal previously unknown connections between this compound and specific enzymes or signaling proteins, offering insights into its potential regulatory functions.

The insights gained from these analyses are critical for generating new hypotheses. For example, identifying the enrichment of a particular pathway involving this compound in a disease state could suggest that this pathway is a key contributor to the pathology. metwarebio.com Similarly, network analysis might pinpoint a specific protein that interacts with this compound as a potential therapeutic target. nih.gov

Modern lipidomics research leverages a variety of specialized software and web-based platforms to perform these complex analyses. Tools such as LipidSig, LINEX, and MetaboAnalyst provide integrated workflows for statistical analysis, pathway enrichment, and network visualization, streamlining the process of data interpretation. oup.comnih.govbioinfomics.orgfrontiersin.org These platforms enable researchers to upload their lipidomics data and perform sophisticated analyses to identify significantly altered pathways and construct detailed interaction networks. bioinfomics.orgoup.com

Detailed Research Findings

While specific pathway and network analyses focused exclusively on this compound are not extensively documented in publicly available literature, the methodologies are well-established within the broader field of lipidomics. Research in this area typically involves the integration of lipidomics data with other "omics" datasets, such as proteomics and transcriptomics, to build comprehensive models of cellular metabolism.

A hypothetical study on this compound might involve treating a cell culture with the compound and then performing a multi-omics analysis to observe the resulting changes. The lipidomics data would confirm the uptake and metabolism of this compound, while proteomics and transcriptomics would reveal changes in the expression of proteins and genes involved in lipid metabolism and other related processes.

The results of such an analysis could be presented in various ways, including data tables that summarize the key findings. For example, a pathway enrichment analysis would identify the metabolic pathways most significantly affected by the treatment.

| Pathway Name | Database ID | p-value | Fold Enrichment | Associated Genes/Proteins |

|---|---|---|---|---|

| Glycerolipid Metabolism | KEGG: map00561 | 0.001 | 4.2 | AGPAT1, DGAT2, LPL |

| Fatty Acid Biosynthesis | KEGG: map00061 | 0.015 | 2.8 | FASN, ACC1 |

| Sphingolipid Metabolism | KEGG: map00600 | 0.042 | 1.9 | SPTLC1, CERS2 |

Furthermore, a network analysis could identify specific proteins that are predicted to interact with this compound or its metabolic products. These interactions can be inferred from a variety of data sources, including protein-lipid overlay assays and computational predictions.

| Protein Name | Gene Symbol | Function | Interaction Score | Evidence |

|---|---|---|---|---|

| Diacylglycerol Kinase Epsilon | DGKE | Phosphorylates diacylglycerol to produce phosphatidic acid | 0.85 | Computational Prediction, Pathway Analysis |

| Peroxisome Proliferator-Activated Receptor Gamma | PPARG | Nuclear receptor involved in lipid metabolism | 0.72 | Co-expression Analysis |

| Adipose Triglyceride Lipase | ATGL | Hydrolyzes triglycerides to generate diacylglycerols | 0.68 | Pathway Analysis |

These tables represent the kind of data that would be generated in a comprehensive study of this compound's role in cellular metabolism. The p-values and fold enrichment scores in Table 1 indicate the statistical significance of the pathway perturbations, while the interaction scores in Table 2 provide a measure of confidence in the predicted protein-lipid interactions. lipotype.com Such findings would provide a crucial foundation for further experimental validation and a deeper understanding of the biological functions of this compound.

Research Applications of Synthetic Analogues and Biochemical Probes of 2,3 Dipalmitoylglyceric Acid

Design and Synthesis of Site-Specific 2,3-Dipalmitoylglyceric Acid Analogues

The creation of effective probes begins with the careful design and chemical synthesis of this compound analogues. The goal is to introduce a modification that enables tracking or identification without significantly altering the molecule's fundamental physicochemical properties and biological behavior. Two primary strategies involve the incorporation of stable isotopes and the attachment of reporter tags.

Stable isotope labeling is a powerful technique for tracking the metabolic fate of molecules in vitro and in vivo. bitesizebio.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and suitable for human studies. medchemexpress.com For this compound, stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) can be incorporated into the molecule at specific positions. medchemexpress.comsymeres.com

The synthesis of these labeled compounds typically involves using commercially available starting materials that are already enriched with the desired isotope. symeres.com For instance, ¹³C-labeled palmitic acid or ²H-labeled glycerol (B35011) can be used as precursors in a chemical synthesis scheme to produce this compound with isotopes in either the fatty acid chains or the glycerol backbone. nih.gov

Once introduced into a biological system, the journey of the labeled analogue can be followed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comsymeres.com By analyzing the mass shifts in downstream metabolites, researchers can quantitatively map the pathways through which this compound is processed, transported, and stored. nih.govnih.gov This method provides dynamic information on the rates of synthesis, breakdown (lipolysis), and incorporation into other complex lipids. nih.gov

Table 1: Common Stable Isotopes Used in Lipid Tracing

| Isotope | Natural Abundance (%) | Common Application in Lipidomics | Detection Method |

|---|---|---|---|

| Carbon-13 (¹³C) | 1.1 | Tracing the carbon skeleton of fatty acids and glycerol | Mass Spectrometry, NMR Spectroscopy |

| Deuterium (²H) | 0.015 | Tracing fatty acid metabolism, measuring fatty acid oxidation | Mass Spectrometry, NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | 0.37 | Labeling lipid-interacting proteins or headgroups of certain phospholipids (B1166683) | Mass Spectrometry, NMR Spectroscopy |

This table provides an overview of stable isotopes commonly used in metabolic research.

To visualize the subcellular localization and dynamics of this compound, analogues are synthesized with reporter tags. These tags can be fluorescent dyes for direct imaging or "clickable" chemical handles for subsequent attachment of a probe. nih.gov

Fluorescent Labeling : A fluorescent molecule, such as a nitrobenzoxadiazole (NBD) group, can be chemically attached to the lipid. researchgate.netmdpi.com For example, a fluorescently tagged palmitic acid could be synthesized and then used to create a fluorescent analogue of this compound. This allows for real-time imaging of the lipid's distribution and movement within living cells using fluorescence microscopy. semanticscholar.org

Photoactivatable and Clickable Analogues : A more advanced strategy involves creating analogues with dual functionality. rsc.orgbiorxiv.org These probes contain a photoactivatable group (like a diazirine) and a bioorthogonal "clickable" handle (like an alkyne). nih.gov The analogue is first metabolized by the cell and incorporated into its natural location. UV light exposure then activates the diazirine, causing it to form a covalent bond with any nearby molecules, particularly proteins. rsc.orgnih.gov The cells are then lysed, and the clickable alkyne handle is used to attach a purification tag (like biotin) or a fluorescent dye. This powerful technique, often coupled with proteomics, allows for the identification of proteins that directly interact with the lipid in its native cellular environment. biorxiv.orgbiorxiv.org

Utilization as Mechanistic Probes in Biochemical and Cellular Assays

Synthetic analogues of this compound are crucial tools for probing the mechanisms of biological processes at the molecular level. They are particularly useful for studying enzyme function and the complex dynamics of lipid-protein interactions.

Enzymes that metabolize lipids, such as lipases, often exhibit a high degree of specificity for their substrates. To understand the structural features of this compound that are critical for enzyme recognition and processing, a panel of synthetic analogues with systematic modifications can be tested. beilstein-journals.org

By creating analogues with alterations at different positions—for example, changing the length or saturation of the palmitoyl (B13399708) chains, or modifying the hydroxyl group on the glycerol backbone—researchers can perform kinetic assays to see how these changes affect the rate of the enzymatic reaction. beilstein-journals.orgmdpi.com If an analogue is not recognized or is processed poorly by the enzyme, it suggests that the modified position is important for binding to the enzyme's active site. beilstein-journals.orgresearchgate.net This approach provides a detailed map of the enzyme's substrate-binding pocket and reveals the molecular basis of its specificity. nih.gov

Table 2: Example of an Enzyme-Substrate Specificity Study Using Analogues

| Analogue of this compound | Modification | Relative Enzyme Activity (%) | Implication for Specificity |

|---|---|---|---|

| Analogue A | Shortened acyl chain (e.g., C14) | 75% | Enzyme shows preference for longer chains but can tolerate some variation. |

| Analogue B | Unsaturated acyl chain (e.g., C16:1) | 10% | Saturation of the fatty acid chain is critical for enzyme recognition/activity. |

| Analogue C | Blocked hydroxyl group on glycerol | 5% | The free hydroxyl group is essential, likely for hydrogen bonding in the active site. |

This hypothetical data table illustrates how results from analogue testing can be used to infer enzyme-substrate requirements.

Identifying the proteins that bind to specific lipids is key to understanding their function. The photoactivatable and clickable analogues described in section 6.1.2 are instrumental for this purpose. rsc.org When an analogue of this compound equipped with these tags is introduced into cells, it becomes integrated into cellular structures. nih.gov Upon photoactivation, it covalently cross-links to its immediate binding partners. rsc.org

Following cell lysis, the "clicked" attachment of a biotin (B1667282) tag allows for the selective pull-down and enrichment of these cross-linked protein complexes. The captured proteins can then be identified and quantified using mass spectrometry-based proteomics. biorxiv.org This provides a snapshot of the "interactome" of this compound within a living cell, revealing novel binding partners and confirming expected ones. rsc.org This approach is particularly powerful as it can capture transient and weak interactions that are often missed by other methods. nih.gov

Application in Reconstituted Membrane Systems to Mimic Biological Environments

While studies in living cells are essential, the complexity of the cellular environment can make it difficult to study the specific effects of a single lipid species. Reconstituted membrane systems, such as liposomes (artificial vesicles) and nanodiscs, provide a simplified and highly controlled environment to dissect the biophysical functions of lipids. nih.govmdpi.com

This compound and its synthetic analogues can be incorporated into these artificial membranes at defined concentrations. nih.gov Researchers can then use a variety of biophysical techniques (e.g., fluorescence spectroscopy, atomic force microscopy) to investigate how this specific lipid influences the physical properties of the membrane, such as its fluidity, thickness, curvature, and propensity to form specialized domains. nih.govtudelft.nlbiophysics.org

Furthermore, these systems are invaluable for studying the function of membrane proteins. nih.gov A specific membrane protein can be purified and reconstituted into a liposome (B1194612) or nanodisc containing a defined lipid composition. By comparing the protein's activity in membranes with and without this compound, scientists can determine if this lipid is required for the protein's proper folding, stability, or function. nih.govnih.gov This bottom-up approach is critical for understanding how the lipid environment directly modulates the activity of membrane-associated proteins. mdpi.com

Interactions of 2,3 Dipalmitoylglyceric Acid with Proteins and Membrane Systems

Binding Specificity and Mechanisms of Lipid-Protein Interactions

The interaction between lipids and proteins is a highly specific process that dictates numerous cellular functions. 2,3-Dipalmitoylglyceric acid, through its distinct chemical structure, participates in specific binding events with various proteins, which can modulate their activity and localization.

The specificity of protein interactions with this compound is determined by particular protein domains that can recognize and bind to this lipid. While research is ongoing, certain structural motifs are known to be involved in these interactions. For instance, protein domains with positively charged amino acid residues can form electrostatic interactions with the negatively charged carboxyl group of the glyceric acid. Concurrently, the two long palmitoyl (B13399708) chains can be accommodated by hydrophobic pockets within the protein structure.

The interface where this compound binds to proteins is characterized by a combination of electrostatic and hydrophobic forces. The dual palmitoyl chains can insert into hydrophobic regions of a protein or anchor within the lipid bilayer of a membrane. The glyceric acid headgroup, with its carboxylate, can form ionic bonds with positively charged residues like lysine (B10760008) and arginine on the protein's surface. These interactions are crucial for the stability and specificity of the binding.

Modulation of Membrane Protein Function by this compound

The binding of this compound can significantly alter the function of membrane proteins, influencing their conformational state and their trafficking within the cell.

The binding of this compound can induce or stabilize particular conformations of a membrane protein, which in turn can modulate its biological activity. For example, such binding might cause a shift in the protein's three-dimensional structure, potentially activating or inhibiting its enzymatic function. The presence of the lipid's long acyl chains can also alter the physical properties of the surrounding membrane, which can indirectly affect the function of any embedded proteins.

Within the complex and organized environment of the cell membrane, the precise location of a protein is often key to its function. This compound can act as a molecular anchor, recruiting proteins from the cytoplasm to the membrane or directing them to specific membrane domains like lipid rafts. This relocalization is a critical step in many signaling pathways, as it can bring an enzyme into close proximity with its substrate or facilitate the assembly of functional protein complexes.

Experimental Approaches for Studying this compound-Protein Interactions

A variety of sophisticated experimental techniques are utilized to dissect the interactions between this compound and proteins. These methods allow for both in vitro characterization and in vivo observation of these molecular events.

| Experimental Technique | Information Obtained | System Type |

| Surface Plasmon Resonance (SPR) | Measures real-time binding affinity and kinetics. | In vitro |

| Isothermal Titration Calorimetry (ITC) | Determines thermodynamic parameters of binding. | In vitro |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides high-resolution structural details of the interaction. | In vitro |

| Lipid-Protein Overlay Assays | Identifies potential lipid-binding proteins from a mixture. | In vitro |

| Fluorescence Microscopy (e.g., FRET) | Visualizes protein-lipid proximity in living cells. | In vivo / Cell-based |

| Photoaffinity Labeling | Identifies direct binding partners in a cellular context. | In vivo / Cell-based |

Liposome-Based Co-sedimentation and Co-flotation Assays

Liposome-based assays are powerful in vitro tools used to investigate the binding of proteins to lipid bilayers. nih.gov These methods can determine the specificity of a protein for certain lipids and provide insights into the mechanisms of interaction. nih.govnih.gov Liposomes, which are artificially prepared vesicles made of a lipid bilayer, can be formulated with specific lipid compositions, allowing researchers to incorporate lipids like this compound to mimic cellular membranes. nih.govnih.gov The presence of this compound in liposome (B1194612) preparations has been noted in scientific literature, indicating its suitability for such model systems. researchgate.net

Co-sedimentation Assay Principle: In a co-sedimentation assay, a protein of interest is incubated with liposomes containing a specific lipid composition (e.g., including this compound). The mixture is then subjected to high-speed centrifugation. If the protein binds to the liposomes, it will be pulled down into the pellet along with them. researchgate.net The amount of protein in the pellet versus the supernatant is then quantified, typically by SDS-PAGE and Western blot analysis, to determine the extent of binding. researchgate.netresearchgate.net

Co-flotation Assay Principle: Co-flotation assays work on a similar principle but use a density gradient. The protein and liposome mixture is placed at the bottom of a centrifuge tube and overlaid with a density gradient (e.g., sucrose). During centrifugation, the liposomes float up to a position corresponding to their buoyant density. mdpi.com Proteins that are bound to the liposomes will float with them, separating from unbound proteins that remain at the bottom. mdpi.com This method is particularly useful for confirming that the protein association is specific to the lipid vesicle. nih.gov

While specific data on proteins interacting with this compound using these assays are not extensively documented, the table below illustrates the type of data that would be generated from such an experiment to compare a protein's affinity for liposomes with and without this specific lipid.

Table 1: Illustrative Data from a Liposome Co-sedimentation Assay This table presents hypothetical data for illustrative purposes to demonstrate the output of a co-sedimentation experiment designed to test the interaction between a protein and liposomes containing this compound.

| Liposome Composition | Protein of Interest | % Protein in Pellet (Bound) |

| PC only | Protein X | 5% |

| PC:PE (1:1) | Protein X | 8% |

| PC:PE:This compound (45:45:10) | Protein X | 45% |

| PC only | Protein Y | 4% |

| PC:PE (1:1) | Protein Y | 6% |

| PC:PE:This compound (45:45:10) | Protein Y | 7% |

PC: Phosphatidylcholine; PE: Phosphatidylethanolamine

Lipid Overlay Assays and Membrane Lipid Strips

Lipid overlay assays are a rapid and effective screening method to identify potential interactions between a protein and various lipids immobilized on a membrane. rsc.orgresearchgate.net This technique is particularly useful for determining the lipid-binding specificity of a protein. liverpool.ac.uk Commercially available membrane lipid strips are hydrophobic membranes spotted with an array of different biologically important lipids. nih.gov

Assay Principle: The assay is analogous to a Western blot. nih.gov The membrane strip is first blocked to prevent non-specific binding, then incubated with the protein of interest (often a purified, tagged recombinant protein). liverpool.ac.uknih.gov After washing, the membrane is incubated with a primary antibody that recognizes the protein or its tag, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). nih.gov A chemiluminescent or colorimetric substrate is then added, and the signal reveals which lipid(s) the protein has bound to. nih.gov

To investigate the interactions of this compound using this method, it would be synthesized and spotted onto a hydrophobic membrane, either alone or alongside a panel of other lipids. The assay would then proceed as described to test for binding by specific proteins. Although this is a widely used technique, published studies specifically testing this compound on such strips are not readily found.

Table 2: Example of Research Findings from a Custom Lipid Overlay Assay The following table is an illustrative representation of potential findings from a lipid overlay assay designed to screen the binding of various protein domains to this compound compared to other related lipids. The binding intensity is represented on a qualitative scale.

| Lipid Spotted on Membrane | Protein Domain A (e.g., PH domain) | Protein Domain B (e.g., C2 domain) | Protein Domain C (e.g., PX domain) |

| Phosphatidic Acid | ++ | + | - |

| Phosphatidylserine | + | +++ | - |

| This compound | +++ | - | - |

| Palmitic Acid | - | - | - |

| Dipalmitoylphosphatidylcholine | - | - | - |

Binding Intensity: +++ (Strong), ++ (Moderate), + (Weak), - (No binding)

Advanced Imaging Techniques for In Situ Interaction Analysis

Advanced imaging techniques allow for the direct visualization and analysis of lipid and protein dynamics within model membranes or on cell surfaces, providing spatial and temporal information that is not available from bulk biochemical assays. mdpi.com

Fluorescence Microscopy: Techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Recovery After Photobleaching (FRAP) can be used with liposomes or supported lipid bilayers containing fluorescently labeled this compound and a fluorescently labeled protein. FRET can measure the proximity between the lipid and protein, indicating a direct interaction, while FRAP can determine how the protein's mobility within the membrane is affected by the presence of the specific lipid. Another approach involves in situ click chemistry, where a modified, non-fluorescent version of the lipid incorporated into a membrane reacts with a dye to become fluorescent, allowing for real-time visualization. nih.gov

Mass Spectrometry Imaging (MSI): Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging allow for label-free detection and mapping of lipids, including fatty acids, on surfaces and in biological tissues. rsc.orgnih.gov These methods could be applied to model membranes to visualize the distribution of this compound and observe its co-localization with membrane-associated proteins, potentially revealing the formation of specific lipid-protein domains or clusters. nih.gov

Table 3: Overview of Advanced Imaging Applications for Lipid-Protein Interaction Analysis

| Technique | Principle | Information Gained for this compound |

| FRET Microscopy | Measures energy transfer between two fluorescent molecules (a donor and an acceptor) when in close proximity. | Determination of the distance between a labeled protein and labeled this compound in a model membrane, confirming direct molecular interaction. |

| FRAP Microscopy | A region of a fluorescently labeled membrane is bleached with a laser, and the rate of fluorescence recovery is measured as new labeled molecules diffuse in. | Quantifies the mobility of a labeled protein within a membrane containing this compound, indicating changes in membrane fluidity or protein tethering. |

| TOF-SIMS Imaging | A primary ion beam sputters the sample surface, generating secondary ions that are analyzed by a mass spectrometer to create a chemical map of the surface. nih.gov | Label-free visualization of this compound clusters in a model lipid bilayer and their potential co-localization with specific membrane proteins. |

| MALDI Imaging | A laser desorbs and ionizes molecules from a sample embedded in a matrix, and their mass-to-charge ratio is measured to map their distribution. rsc.org | Identification and spatial mapping of this compound and interacting proteins within a heterogeneous model membrane system. |

Emerging Research Directions and Future Perspectives on 2,3 Dipalmitoylglyceric Acid

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level comprehension of the biological significance of 2,3-dipalmitoylglyceric acid necessitates the integration of multiple omics datasets. nih.gov This approach moves beyond the study of single molecules to provide a holistic view of the interplay between genes, proteins, and metabolites within a biological system. nih.govbmbreports.org The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal the broader impact and regulatory networks associated with this compound. nih.gov

For instance, by combining lipidomic data that quantifies this compound levels with transcriptomic and proteomic data, researchers can identify the genes and enzymes responsible for its synthesis, degradation, and transport. Furthermore, integrating these datasets with clinical information has the potential to uncover correlations between this compound concentrations and disease states, paving the way for its use as a biomarker. bmbreports.org The development of online platforms and toolkits for multi-omics analysis will be instrumental in managing and interpreting the large and diverse datasets generated in such studies. bmbreports.org

A variety of multi-omics data combinations can be leveraged to understand the role of this compound, as has been demonstrated in cancer research for patient subtyping. plos.org The selection of appropriate data types and their combinations is crucial for the success of these integrative studies. plos.org

Table 1: Examples of Multi-Omics Data Combinations for Integrated Analysis

| Number of Omics Types | Data Combination Examples |

| Two-Omic | mRNA expression + miRNA expression |

| mRNA expression + DNA methylation | |

| miRNA expression + DNA methylation | |

| Three-Omic | mRNA expression + miRNA expression + DNA methylation |

| Four-Omic | Copy number variation + mRNA expression + miRNA expression + DNA methylation |

This table illustrates potential combinations of omics data that could be applied to study this compound, based on combinations used in other fields like cancer research. plos.org

Computational Modeling and Simulation of this compound Dynamics

Computational modeling and simulation are powerful tools for investigating the dynamic behavior of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. These approaches can be used to predict how this compound interacts with other biomolecules, such as proteins and membranes, and to understand the mechanisms that govern its biological activity. frontiersin.org

Full atomistic molecular dynamics (MD) simulations, for example, can be employed to study the permeation of small molecules in the presence of lipid-like structures, providing insights into how this compound might influence the transport of substances across cellular membranes. nih.gov Such simulations can calculate key parameters like solubility and diffusion coefficients. nih.gov Furthermore, computational models can be developed to simulate the hydrolytic degradation of materials containing this compound, which is crucial for applications in drug delivery and tissue engineering. mdpi.com These models can help in optimizing the design of scaffolds for controlled release of bioactive molecules. mdpi.com By combining simulation with experimental data, a more complete picture of the molecule's function can be achieved.

Development of Novel Methodologies for Comprehensive Glycerolipid Analysis

A thorough understanding of the biological roles of this compound relies on the ability to accurately and sensitively detect and quantify it within complex biological mixtures. The field of lipidomics has seen significant advancements in analytical techniques that enable comprehensive glycerolipid analysis. nih.gov

Modern approaches often utilize liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.netaocs.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are used to separate different lipid species, including isomers, which can have distinct biological functions. nih.govresearchgate.net Following separation, electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides sensitive and specific detection and identification of the lipids. plos.orgsemanticscholar.org The use of advanced mass spectrometers, such as quadrupole time-of-flight (QTOF) instruments, offers high resolution and mass accuracy, further enhancing the reliability of lipid identification. nih.gov

These methodologies are continually being refined to improve throughput, sensitivity, and the breadth of lipids that can be analyzed in a single run. plos.org The development of such comprehensive analytical methods is critical for elucidating the subtle changes in this compound levels that may occur in different biological states.

Table 2: Modern Analytical Techniques for Glycerolipid Analysis

| Technique | Description | Advantages |

| HPLC-ESI-MS/MS | High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. | Allows for the resolution of enantiomeric and regioisomeric lipid structures. researchgate.net |

| UPLC-TripleTOF MS | Ultra-high-performance liquid chromatography coupled with a TripleTOF mass spectrometer. | Provides high resolution, sensitivity, and accurate mass for comprehensive lipid identification. nih.gov |

| Shotgun Lipidomics | Direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. | High-throughput analysis, though it may not distinguish between isomers. aocs.org |

| TLC followed by GC-FID | Thin-layer chromatography for lipid class separation, followed by gas chromatography-flame ionization detection for fatty acid quantification. | A classic and cost-effective method, though more time-consuming. plos.orgsemanticscholar.org |

Exploration of this compound in Specific Biological Contexts (e.g., development, stress responses)

Future research will likely focus on understanding the role of this compound in specific physiological and pathological processes, such as development and responses to stress. While direct evidence is still emerging, the known functions of other lipids provide a framework for testable hypotheses.

In the context of development, lipids are crucial for cell membrane structure, energy storage, and signaling. Investigating the temporal and spatial distribution of this compound during different developmental stages could reveal its involvement in processes like cell differentiation and organogenesis.